1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine-4-carboxamide derivatives have been synthesized via amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis
The molecular structure of piperidine-4-carboxamide, a related compound, includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine-4-carboxamide, a related compound, include a molecular weight of 128.1723 .Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to target dna gyrase in certain bacteria . DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair .
Mode of Action
Piperidine derivatives have been shown to inhibit the activity of dna gyrase . This inhibition can lead to the prevention of DNA supercoiling, an essential process for DNA replication and transcription, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
By inhibiting dna gyrase, piperidine derivatives can disrupt the dna replication and transcription processes, which are crucial for bacterial growth and survival .
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides, has been identified as a potent and orally bioavailable inhibitor of protein kinase b (pkb) . This suggests that similar piperidine derivatives may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of dna gyrase by piperidine derivatives can lead to the disruption of dna replication and transcription, potentially resulting in the death of the bacteria .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications. This compound has been reported to exhibit diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires several steps, which may limit its widespread use in research.
Future Directions
There are several future directions for the research on 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide. One of the future directions is to explore its potential as a therapeutic agent for the treatment of cancer. Several studies have reported its potent antitumor activity, and further research is needed to evaluate its efficacy and safety in preclinical and clinical studies. Another future direction is to explore its potential as a therapeutic agent for the treatment of viral infections such as HIV and HCV. Additionally, further research is needed to explore its potential as a therapeutic agent for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methods
The synthesis of 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 5-(benzyloxy)-2-hydroxy-4H-pyran-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as benzylamine to obtain the final product.
Scientific Research Applications
1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide has been reported to exhibit promising biological activities such as antitumor, anti-inflammatory, and antiviral activities. Several studies have been conducted to explore the potential therapeutic applications of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been targeted for cancer therapy. Another study published in the Journal of Natural Products reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Safety and Hazards
properties
IUPAC Name |
1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c20-18(23)14-6-8-21(9-7-14)19(24)16-10-15(22)17(12-26-16)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAQHWYRRSQXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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